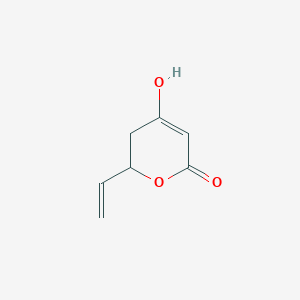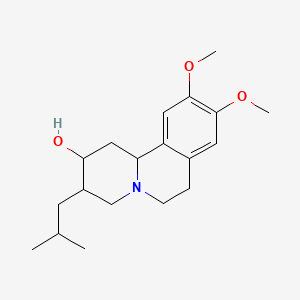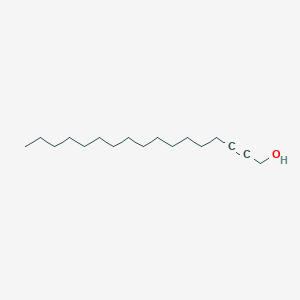
メタアルデヒド-d16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaldehyde-d16 is a deuterated form of metaldehyde, a compound with the molecular formula C8D16O4. It is a cyclic tetramer of acetaldehyde and is primarily used as a molluscicide to control slugs and snails in agricultural settings . The deuterated version, Metaldehyde-d16, is often used in scientific research due to its unique isotopic properties.
科学的研究の応用
Metaldehyde-d16 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify metaldehyde residues in water and soil
作用機序
Target of Action
Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .
Mode of Action
Once ingested by the mollusk, Metaldehyde-d16 is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .
Biochemical Pathways
It is known that the hydrolysis of metaldehyde-d16 to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of Metaldehyde-d16 action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that Metaldehyde-d16 is a poison to most organisms that ingest it .
Action Environment
Metaldehyde-d16, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .
準備方法
Synthetic Routes and Reaction Conditions
Metaldehyde-d16 is synthesized by treating acetaldehyde with chilled mineral acids. This reaction produces both metaldehyde and its liquid trimer, paraldehyde. The reaction is reversible, and upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .
Industrial Production Methods
In industrial settings, the production of Metaldehyde-d16 involves the use of deuterated acetaldehyde as a starting material. The process is similar to the synthesis of regular metaldehyde but requires specialized equipment to handle deuterated compounds. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Metaldehyde-d16 undergoes various chemical reactions, including:
Oxidation: Metaldehyde can be oxidized to produce acetic acid.
Reduction: Reduction of metaldehyde can yield ethanol.
Substitution: Metaldehyde can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Acetic acid
Reduction: Ethanol
Substitution: Various substituted metaldehyde derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Paraldehyde: A liquid trimer of acetaldehyde with similar uses but different physical properties.
Acetaldehyde: The monomeric form, which is a precursor in the synthesis of metaldehyde.
Deuterated Acetaldehyde: Used as a starting material for the synthesis of Metaldehyde-d16.
Uniqueness
Metaldehyde-d16 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its stability and specific isotopic composition allow for precise tracking and analysis in various scientific applications .
特性
CAS番号 |
1219805-73-8 |
|---|---|
分子式 |
C₈D₁₆O₄ |
分子量 |
192.31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)



![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
